p-Fluoro-2-diazoacetophenone
Description
Historical Development of Diazo Chemistry
The journey into the world of diazo compounds began in 1858 with Peter Griess's discovery of a new chemical reaction involving nitrous acid and aminonitro- and aminodinitrophenol. wikipedia.orgsciepub.com This led to the first synthesis of a diazo compound, 2-diazo-4,6-dinitrophenol, from picramic acid. sciepub.com Though Griess reported on the properties of this new class of substances, their structure remained a puzzle. sciepub.com It was later, through the work of chemists like Kekulé, that the structure of diazonium salts began to be understood. sciepub.com Over the subsequent century, the rich and diverse reactivity of diazo compounds was steadily unveiled, with seminal contributions from researchers like Curtius, who first synthesized diazoacetic acid in 1883. baranlab.orgchim.it These early discoveries laid the groundwork for the development of numerous synthetic methods involving diazo compounds, which are now considered indispensable tools in organic synthesis. chim.itresearchgate.net
Significance of Diazo Compounds in Contemporary Organic Synthesis
Diazo compounds, characterized by the R₂C=N₂ functional group, are highly versatile reagents in modern organic synthesis. wikipedia.orglongdom.org Their importance stems from their ability to serve as precursors to highly reactive carbenes or metallocarbenes upon decomposition, which can be initiated thermally, photochemically, or through transition metal catalysis. rsc.orgmdpi.com This reactivity enables a wide array of chemical transformations, including:
Cyclopropanation: The reaction of a carbene generated from a diazo compound with an alkene to form a cyclopropane (B1198618) ring. longdom.orgmdpi.com
C–H Insertion: The insertion of a carbene into a carbon-hydrogen bond, leading to the formation of new carbon-carbon bonds. longdom.org
Wolff Rearrangement: The rearrangement of α-diazoketones to form ketenes, which are valuable intermediates for synthesizing carboxylic acids and their derivatives. researchgate.netorganic-chemistry.org
Ylide Formation: The reaction of carbenes with heteroatoms to form ylides, which can then undergo further rearrangements. baranlab.org
Cross-Coupling Reactions: More recently, diazo compounds have been established as effective partners in transition-metal-catalyzed cross-coupling reactions. worldscientific.com
The stability of diazo compounds can be enhanced by the presence of electron-withdrawing groups, with α-diazocarbonyl compounds being particularly stable and easy to handle. researchgate.networldscientific.com This stability, coupled with their diverse reactivity, has cemented the role of diazo compounds as key intermediates in the synthesis of complex molecules, polymers, and biologically active compounds. researchgate.networldscientific.com
The Strategic Role of Fluorine in Modulating Chemical Reactivity and Synthetic Strategies
Fluorine, the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com Its introduction can significantly alter a molecule's physical, chemical, and biological characteristics. mdpi.comuzh.ch The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry and materials science to:
Enhance Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes. acs.orgwikipedia.org Replacing a metabolically labile hydrogen atom with fluorine can block oxidation and improve a drug's pharmacokinetic profile. acs.orgu-tokyo.ac.jp
Modulate Acidity and Basicity (pKa): The powerful electron-withdrawing nature of fluorine can significantly influence the acidity of nearby functional groups, which can affect a molecule's solubility, binding affinity, and absorption. acs.orgu-tokyo.ac.jp
Alter Conformation and Binding: The small size of the fluorine atom allows it to often mimic hydrogen, yet its electronic properties can lead to distinct conformational preferences and interactions with biological targets. acs.org
Increase Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. numberanalytics.comacs.org
These effects have led to a significant increase in the number of fluorinated compounds in pharmaceuticals and agrochemicals. mdpi.com The unique reactivity of fluorinated compounds has also spurred the development of new synthetic methodologies. mdpi.compku.edu.cn
Overview of α-Diazoketones as Key Synthetic Intermediates
α-Diazoketones are a crucial subclass of diazo compounds that serve as pivotal intermediates in a multitude of synthetic transformations. orgsyn.orgorgsyn.org Their utility is underscored by their involvement in several important name reactions, including the Arndt-Eistert synthesis for homologating carboxylic acids and the Wolff rearrangement. researchgate.netorganic-chemistry.org They are also key precursors for cyclopropanation reactions and various C-H and heteroatom-H insertion reactions. orgsyn.orgorgsyn.org
The synthesis of α-diazoketones is most commonly achieved through two primary methods:
Acylation of Diazoalkanes: This involves the reaction of an acid chloride or anhydride (B1165640) with a diazoalkane, such as diazomethane (B1218177). orgsyn.orgorgsyn.org
Diazo Group Transfer: This method involves the reaction of a compound with an active methylene (B1212753) group, such as a β-dicarbonyl compound, with a sulfonyl azide (B81097) in the presence of a base. wikipedia.orgorgsyn.org A notable advancement in this area is the "detrifluoroacetylative diazo transfer," which allows for the synthesis of α-diazoketones that are otherwise difficult to prepare. orgsyn.org
The stability of α-diazoketones is generally greater than that of simple diazoalkanes, allowing for their isolation and purification in many cases. organic-chemistry.org This, combined with their versatile reactivity, makes them indispensable building blocks in organic synthesis.
Positioning of p-Fluoro-2-diazoacetophenone within Diazo and Organofluorine Chemistry Research
This compound stands at the intersection of diazo and organofluorine chemistry, combining the rich reactivity of the α-diazoketone functionality with the unique modulatory effects of the fluorine atom. constructor.universityacs.org The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the entire molecule, potentially affecting the stability and reactivity of the diazo group. u-tokyo.ac.jpacs.org
This specific compound serves as a valuable probe for studying the interplay between these two important areas of chemistry. Research involving this compound and similar fluorinated diazo compounds can lead to:
New Synthetic Methods: The unique electronic nature of the fluorinated aryl ring may enable novel catalytic cycles and reaction pathways. For instance, the fluorine substituent could modulate the reactivity of a derived metallocarbene in C-H activation or cyclopropanation reactions. acs.orgacs.org
Synthesis of Novel Fluorinated Molecules: this compound is a building block for constructing more complex molecules containing a fluorinated aromatic ring, which is a common motif in many pharmaceuticals and agrochemicals. mdpi.comconstructor.university
Mechanistic Insights: Studying the reactions of this compound can provide a deeper understanding of how fluorine substitution impacts the fundamental mechanisms of diazo compound reactions.
The synthesis of such compounds can be achieved through methods like the reaction of the corresponding acid chloride (4-fluorobenzoyl chloride) with diazomethane or through diazo transfer reactions. orgsyn.orgacs.org The exploration of the chemistry of this compound and other fluorinated diazo compounds continues to be an active area of research, promising further innovations in synthetic organic chemistry. uzh.chconstructor.university
Table 1: Properties of Diazoacetophenone (B1606541) and its p-Fluoro Derivative
| Property | Diazoacetophenone | This compound |
|---|---|---|
| Molecular Formula | C₈H₆N₂O nih.gov | C₈H₅FN₂O |
| Molecular Weight | 146.15 g/mol nih.gov | 164.14 g/mol |
| Appearance | Yellow solid | Data not widely available, likely a solid |
| Key Functional Groups | α-Diazoketone, Phenyl ring | α-Diazoketone, p-Fluorophenyl ring |
| CAS Number | 3282-32-4 nih.gov | 74686-86-5 (for p-Azido derivative) - Note: CAS for p-Fluoro may differ |
Table 2: Key Reactions of α-Diazoketones
| Reaction | Description |
|---|---|
| Wolff Rearrangement | Rearrangement to form a ketene (B1206846), often catalyzed by silver salts or photochemically. researchgate.netorganic-chemistry.org |
| Cyclopropanation | Reaction with an alkene in the presence of a metal catalyst (e.g., Rh, Cu) to form a cyclopropane. longdom.orgmdpi.com |
| C-H Insertion | Intramolecular or intermolecular insertion of the derived carbene into a C-H bond. longdom.org |
| O-H Insertion | Reaction with alcohols or water to form α-alkoxy or α-hydroxy ketones. constructor.university |
| N-H Insertion | Reaction with amines to form α-amino ketones. longdom.org |
| [3+2] Cycloaddition | Reaction as a 1,3-dipole with various dipolarophiles. vulcanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-diazo-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQCKFADJHWBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344369 | |
| Record name | AGN-PC-02JN8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3488-44-6 | |
| Record name | AGN-PC-02JN8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of P Fluoro 2 Diazoacetophenone
Carbene Generation and Reactive Intermediates
The generation of a carbene, or its stabilized equivalent, a carbenoid, is the most common fate of p-fluoro-2-diazoacetophenone under catalytic, photochemical, or thermal conditions. The loss of the stable dinitrogen molecule provides a strong thermodynamic driving force for these reactions. researchgate.netpku.edu.cn The resulting intermediate, a p-fluorobenzoylcarbene, is electrophilic and can undergo a host of subsequent reactions, including insertions, ylide formations, and rearrangements. researchgate.netresearchgate.net
Catalytic Decomposition Pathways to Carbenoids
The decomposition of α-diazoacetophenones is frequently facilitated by transition metal catalysts, which modulate the reactivity of the resulting carbene by forming a metal-carbenoid intermediate. researchgate.netnih.gov This approach offers greater control over reaction outcomes compared to thermal or photochemical methods. Dirhodium(II) and copper complexes are the most common catalysts for these transformations. pku.edu.cnresearchgate.netrsc.org
The catalytic cycle typically begins with the coordination of the diazo compound to the metal center, followed by the extrusion of dinitrogen, which is often the rate-limiting step. researchgate.net This process generates a metal-stabilized carbenoid. These electrophilic intermediates are less reactive and more selective than free carbenes, enabling a wide range of synthetically useful transformations. nih.gov For this compound, decomposition catalyzed by rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) or copper(II) acetylacetonate (B107027) (Cu(acac)₂) is expected to efficiently produce the corresponding p-fluorobenzoylcarbenoid. This intermediate can then participate in reactions such as C-H bond insertion and cyclopropanation. nih.govrsc.org
Table 1: Common Catalysts for Carbenoid Generation from α-Diazoacetophenones
| Catalyst | Typical Reaction Conditions | Intermediate | Ref. |
|---|---|---|---|
| Dirhodium(II) acetate (Rh₂(OAc)₄) | Benzene (B151609), rt to 80 °C | Rhodium(II) carbenoid | researchgate.netrsc.org |
| Copper(II) acetylacetonate (Cu(acac)₂) | Benzene, reflux | Copper carbenoid | pku.edu.cn |
Photochemical Decomposition Pathways and Photochemically Generated Intermediates
Photolysis provides a clean method for the decomposition of α-diazoketones, proceeding via the absorption of light to form an excited state, which then expels nitrogen gas. researchgate.netresearchgate.net For this compound, UV irradiation leads to the formation of a singlet p-fluorobenzoylcarbene as the primary reactive intermediate. This species can be trapped by various reagents or, more commonly, undergo a researchgate.netcdnsciencepub.com-rearrangement known as the Wolff rearrangement. organic-chemistry.orgwikipedia.orgcaltech.edu
The Wolff rearrangement involves the migration of the p-fluorophenyl group to the adjacent carbene carbon, concerted with the loss of N₂, to form a ketene (B1206846) intermediate: p-fluorophenylketene. organic-chemistry.orgwikipedia.org This rearrangement is a key step in the Arndt-Eistert homologation, where the resulting ketene is trapped by a nucleophile like water, alcohol, or an amine to yield a carboxylic acid, ester, or amide, respectively. organic-chemistry.org The photochemical approach is often preferred over thermal methods as it can be performed at lower temperatures, minimizing side reactions. organic-chemistry.org Studies of migratory aptitudes in photochemical Wolff rearrangements generally show the trend of H > alkyl ≥ aryl. caltech.edu
Scheme 1: Photochemical Decomposition and Wolff Rearrangement
This compound undergoes photolysis to extrude nitrogen, forming a carbene intermediate which rapidly rearranges to p-fluorophenylketene. This ketene can be trapped by nucleophiles.
Thermal Decomposition Pathways
Heating this compound also induces the loss of dinitrogen to generate a carbene, which can subsequently react. While some diazoketones are stable at the boiling points of benzene or toluene, decomposition typically occurs at higher temperatures, such as in boiling xylene. researchgate.net The primary thermal reaction is the Wolff rearrangement, analogous to the photochemical pathway. organic-chemistry.orgcdnsciencepub.com Gas-phase pyrolysis of para-substituted diazoacetophenones has been shown to produce the corresponding phenylketenes. cdnsciencepub.com Therefore, thermolysis of this compound is a viable method for generating p-fluorophenylketene. However, thermal conditions can sometimes lead to competing side reactions, such as carbene dimerization or insertion into solvent molecules, making this method potentially less selective than catalytic or photochemical approaches. organic-chemistry.org
Cycloaddition Reactions
The diazo group in this compound can act as a 1,3-dipole, enabling it to participate in cycloaddition reactions without the extrusion of nitrogen. This reactivity provides a direct route to five-membered heterocyclic systems. wikipedia.orgnih.gov
1,3-Dipolar Cycloadditions
In what is known as the Huisgen 1,3-dipolar cycloaddition, diazo compounds react with unsaturated systems (dipolarophiles), such as alkenes and alkynes, in a concerted [3+2] cycloaddition mechanism. wikipedia.orgorganic-chemistry.org The reaction of a diazoketone like this compound with an alkene yields a pyrazoline, while reaction with an alkyne yields a pyrazole. frontiersin.org
The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. nih.gov As an α-diazoketone, this compound is considered an electron-poor diazo compound due to the electron-withdrawing nature of the adjacent carbonyl group. Consequently, its reactions with electron-rich alkenes and alkynes are generally more favorable. Reactions with electron-poor dipolarophiles can be sluggish but may be promoted by the use of Lewis acid or transition metal catalysts, which lower the energy of the dipolarophile's LUMO. frontiersin.org The presence of the fluorine atom on the phenyl ring further influences the electronic properties of the dipole, but the fundamental reactivity remains consistent with other α-diazoacetophenones. mdpi.com
Table 2: General Scheme for 1,3-Dipolar Cycloaddition
| Dipolarophile | Product Type | General Structure | Ref. |
|---|---|---|---|
| Alkene | Pyrazoline | 5-membered ring with one N=N bond | wikipedia.orgorganic-chemistry.org |
[3+2] Cycloadditions with Arenediazonium Salts
A notable cycloaddition reaction of α-diazocarbonyl compounds is their reaction with arenediazonium salts to form tetrazoles. This transformation proceeds via a regioselective [3+2] cycloaddition mechanism. organic-chemistry.orgnih.gov Research has shown that this reaction can be effectively catalyzed by silver salts, such as silver nitrate (B79036) (AgNO₃), under mild conditions. organic-chemistry.orgrsc.org
In this reaction, the α-diazoketone acts as the three-atom component and the arenediazonium salt serves as the two-atom component. For this compound, reaction with a generic arenediazonium salt (Ar-N₂⁺) in the presence of a silver catalyst would be expected to produce a 2-aryl-5-(4-fluorobenzoyl)-2H-tetrazole. organic-chemistry.org This method provides a versatile and direct route to highly functionalized tetrazole derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov The reaction is generally high-yielding and tolerates a wide variety of functional groups on both the diazoketone and the arenediazonium salt. nih.gov
Insertion Reactions
The generation of a carbene intermediate from this compound allows for a variety of insertion reactions into polarized X-H bonds, where X is a heteroatom. These reactions are of significant synthetic utility for the formation of new carbon-heteroatom bonds.
Carbon-Hydrogen (C-H) Insertion Reactions
Carbene C-H insertion is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org The reaction involves the insertion of a carbene, generated from a diazo compound, into a C-H bond. While simple carbenes often lack selectivity, the use of metal catalysts, particularly dirhodium(II) complexes, has enabled highly selective C-H insertion reactions. wikipedia.org These reactions can be performed both intermolecularly and intramolecularly. wikipedia.orgresearchgate.net
Intramolecular C-H insertion reactions of diazoacetates have been used to synthesize various cyclic compounds, including indanes and azulenes. researchgate.net The regioselectivity of these reactions can be controlled by the catalyst and the substituents on the aromatic ring. researchgate.netnih.gov For instance, dirhodium(II) tetrakis(triphenylacetate) has been shown to catalyze the site-selective intramolecular insertion of aryl diazoacetates into primary C-H bonds. researchgate.net
In the context of this compound, the electron-withdrawing nature of the fluorine atom can influence the reactivity and selectivity of C-H insertion reactions. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of C-H insertion suggest that both intermolecular and intramolecular variants are feasible. The fluorine substituent would likely influence the electronic properties of the intermediate carbene, thereby affecting its reactivity towards different types of C-H bonds.
Oxygen-Hydrogen (O-H) Insertion Reactions
The insertion of carbenes into the O-H bond of water, alcohols, and carboxylic acids is a fundamental reaction of diazo compounds. nih.govlibretexts.org This reaction is often catalyzed by transition metals like rhodium and copper, which facilitate the formation of the carbene intermediate. nih.govnih.gov
The reaction of this compound with water would lead to the formation of p-fluoromandelic acid. Similarly, its reaction with alcohols would yield the corresponding α-alkoxy-p-fluoroacetophenone derivatives. These reactions proceed through the formation of a metal-carbene species, which is then attacked by the hydroxyl group of the alcohol or water molecule. libretexts.org Theoretical studies have been conducted to understand the mechanism and selectivity of O-H versus C-H insertion reactions of diazo compounds with phenols, indicating that the reaction pathway is influenced by the metal catalyst. nih.gov
The following table summarizes the expected products from the O-H insertion of this compound with various hydroxyl-containing compounds.
| Reactant | Product |
| Water | p-Fluoromandelic acid |
| Methanol | 2-Methoxy-1-(p-fluorophenyl)ethanone |
| Ethanol | 2-Ethoxy-1-(p-fluorophenyl)ethanone |
Nitrogen-Hydrogen (N-H) Insertion Reactions
The insertion of carbenes into N-H bonds of amines and amides provides a direct route for the synthesis of α-amino ketones and related nitrogen-containing compounds. researchgate.netysu.am These reactions are typically catalyzed by copper or rhodium complexes. researchgate.netysu.am The reaction of this compound with primary or secondary amines would yield the corresponding N-substituted 2-amino-1-(p-fluorophenyl)ethanone derivatives.
The N-H insertion reaction has been utilized in the synthesis of various heterocyclic compounds. ysu.am For example, the reaction of diazo compounds with hydrazides can lead to the formation of 1,2,4-triazines after subsequent cyclization and aromatization steps. ysu.am The electronic properties of the aryl group on the diazoacetophenone (B1606541) can influence the efficiency of these reactions.
Sulfur-Hydrogen (S-H) Insertion Reactions
The insertion of carbenes into the S-H bond of thiols is an efficient method for the formation of α-thio ketones. researchgate.netacs.org These reactions can be promoted by transition metal catalysts or under visible light irradiation. researchgate.netacs.org The reaction of this compound with a thiol, such as thiophenol, would produce 2-(phenylthio)-1-(p-fluorophenyl)ethanone.
Recent studies have shown that S-H insertion reactions can be performed under mild, metal-free conditions using visible light. researchgate.net Electrochemical methods have also been developed for the S-H insertion of diazo compounds. acs.org In some cases, the S-H insertion product can be a side product in reactions aimed at other transformations. acs.org
Rearrangement Reactions
Wolff Rearrangement and Related Transformations
The Wolff rearrangement is a key reaction of α-diazocarbonyl compounds, including this compound. wikipedia.orgorganic-chemistry.org This reaction involves the conversion of the α-diazoketone into a ketene intermediate through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.orgresearchgate.net The rearrangement can be induced thermally, photochemically, or by using metal catalysts such as silver(I) oxide. wikipedia.orgorganic-chemistry.org
In the case of this compound, the Wolff rearrangement would produce p-fluorophenylketene. Subsequent reaction with a nucleophile would lead to the corresponding p-fluorophenylacetic acid derivative.
Table of Reaction Products from Wolff Rearrangement of this compound
| Nucleophile | Product |
| Water | p-Fluorophenylacetic acid |
| Methanol | Methyl p-fluorophenylacetate |
| Ammonia | 2-(p-Fluorophenyl)acetamide |
The mechanism of the Wolff rearrangement has been a subject of extensive study, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate. organic-chemistry.orgresearchgate.net The specific pathway can be influenced by the reaction conditions. organic-chemistry.org The ketene intermediate can also participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered rings. wikipedia.orgorganic-chemistry.org
Sigmatropic Rearrangements (e.g.,chemrxiv.orgrsc.org-Sigmatropic Rearrangement)
A significant sigmatropic rearrangement involving α-diazocarbonyl compounds like this compound is the Wolff rearrangement. wikipedia.orgresearchgate.net This reaction converts the diazoketone into a ketene through the extrusion of dinitrogen (N₂) and a concurrent chemrxiv.orgrsc.org-rearrangement. wikipedia.orgresearchgate.net The Wolff rearrangement can be initiated by thermolysis, photolysis, or transition-metal catalysis, with silver(I) oxide being a commonly used catalyst. wikipedia.orgorganic-chemistry.org
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dominated by the chemistry of its corresponding carbene, generated upon the loss of dinitrogen. Carbenes are neutral, divalent carbon species that are electron-deficient and highly reactive. sinica.edu.tw They can exhibit both electrophilic and nucleophilic characteristics, though they most commonly act as electrophiles.
The carbene intermediate generated from this compound can undergo various transformations, including allylation and propargylation. These reactions typically involve the reaction of the carbene with an appropriate allyl or propargyl source.
For instance, tin-mediated reactions of diazoacetophenones with allyl bromide result in the formation of 1-bromo-2-phenylpent-4-en-2-ol derivatives in high yields. thieme-connect.com This process involves an allylation step coupled with bromide insertion. thieme-connect.com Similarly, propargylation can be achieved using propargyl bromide under similar conditions to yield 1-bromo-2-phenylpent-4-yn-2-ols. thieme-connect.com
Furthermore, cooperative bimetallic catalysis, such as with Cu/Rh systems, has been developed for the three-component reaction of a diazo compound, a terminal alkyne, and an allylic carbonate. nih.govorganic-chemistry.org This strategy allows for the geminal alkynylation-allylation of the carbene, leading to the synthesis of valuable 1,5-enynes possessing an all-carbon quaternary center. nih.govorganic-chemistry.org Mechanistic studies suggest that copper nanoparticles (Cu NPs) are responsible for the alkynylation of the carbene, which then works in concert with a rhodium-catalyzed allylic alkylation. nih.gov
Table 1: Examples of Allylation/Propargylation Reactions with Diazoacetophenones
| Diazo Compound | Reagent(s) | Catalyst/Mediator | Product Type | Yield (%) | Reference(s) |
| Diazoacetophenone | Allyl Bromide | Tin (Sn) metal | 1-Bromo-2-phenylpent-4-en-2-ol | 85 | thieme-connect.com |
| Diazoacetophenone | Propargyl Bromide | Tin (Sn) metal | 1-Bromo-2-phenylpent-4-yn-2-ol | 82 | thieme-connect.com |
| Diazo Ester | Terminal Alkyne, Allylic Carbonate | Cu(I)/Rh(II) | 1,5-Enyne | High | nih.govorganic-chemistry.org |
The hydrolysis of diazoacetophenones, including the p-fluoro derivative, is typically acid-catalyzed. capes.gov.brresearchgate.net The reaction mechanism is generally accepted to proceed via a rate-determining protonation of the diazo carbon atom by a hydronium ion. researchgate.netresearchgate.net This initial step forms a diazonium ion intermediate.
This highly unstable diazonium ion then rapidly decomposes, losing dinitrogen (N₂) and reacting with a water molecule to form an α-hydroxyacetophenone. researchgate.netresearchgate.net Kinetic studies on various substituted diazoacetophenones have shown that the reaction is first-order with respect to both the diazoketone and the acid concentration. researchgate.netrsc.org The presence of electron-withdrawing groups on the phenyl ring, such as the fluorine atom in this compound, influences the rate of hydrolysis by affecting the electron density on the diazo carbon atom. researchgate.netrsc.org
Recent advancements have explored the generation of carbene radical anion intermediates from diazo compounds. chemrxiv.orgnih.gov These species are formed through the electrochemical reduction of the diazo compound, often facilitated by photolysis. chemrxiv.orgchemrxiv.org The light irradiation plays a critical role in enabling the reduction under milder conditions. chemrxiv.org
Once formed, the carbene radical anion can undergo further reactions to achieve geminal difunctionalization, which is the introduction of two different functional groups onto the same carbon atom. chemrxiv.orgrsc.orgnih.gov A notable example is the photo-electrochemical geminal α-fluorosulfenylation of diazo compounds. chemrxiv.orgchemrxiv.org In this process, the carbene radical anion intermediate reacts with two different nucleophiles, such as a fluoride (B91410) source and a thiol. chemrxiv.org The proposed mechanism involves the formation of an alkyl radical from the carbene radical anion, which then couples with a thiyl radical. Subsequent anodic oxidation and nucleophilic attack by a fluoride ion yield the final α-fluorosulfenylated product. chemrxiv.org This method provides a novel route to complex molecules from simple diazo precursors. chemrxiv.org
Catalytic Applications in P Fluoro 2 Diazoacetophenone Transformations
Transition-Metal Catalysis in Carbene Transfer Reactions
The decomposition of diazo compounds by transition metals to form metal-carbene intermediates is a powerful strategy for carbon-carbon and carbon-heteroatom bond formation. snnu.edu.cn These highly reactive intermediates can undergo a variety of transformations, with the choice of metal catalyst and ligands playing a crucial role in determining the reaction's outcome and stereoselectivity.
Rhodium(II) carboxylate and carboxamidate complexes are exceptionally effective catalysts for carbene transfer reactions. rsc.org The general catalytic cycle involves the reaction of the diazo compound with the dimeric rhodium(II) catalyst to form a rhodium-carbene complex, with concomitant extrusion of dinitrogen. rsc.org This electrophilic carbene species is then transferred to a substrate, such as an alkene for cyclopropanation or a C-H bond for insertion. rsc.orgresearchgate.net
Cyclopropanation: The addition of the carbene generated from p-fluoro-2-diazoacetophenone to olefins is a direct method for synthesizing cyclopropanes bearing a p-fluorobenzoyl group. The stereoselectivity of this reaction is highly dependent on the catalyst structure. In a notable study, heterobimetallic bismuth–rhodium paddlewheel complexes were explored for the cyclopropanation of styrene (B11656) using a fluorinated α-diazo ketone. While standard dirhodium(II) catalysts like [Rh₂(PTTL)₄] gave poor enantioselectivity, a newly designed [BiRh(TIPS-PTTL)₄] complex, featuring triisopropylsilyl (TIPS) groups on the phenylglycine-derived ligands, furnished the cyclopropane (B1198618) product with excellent enantiomeric excess (ee). acs.org This highlights the dramatic effect of ligand modification on asymmetric induction. acs.org
C-H Insertion: The insertion of a rhodium carbene into a C-H bond is a powerful method for C-H functionalization. snnu.edu.cnillinois.edu Intramolecular C-H insertion reactions of diazoacetophenones can lead to the formation of various cyclic ketones. For instance, the insertion into an electron-rich tertiary C-H bond can yield cyclobutanone (B123998) intermediates which may undergo further rearrangement. researchgate.net Intermolecular C-H insertion into unactivated alkanes is also possible and can be rendered highly enantioselective with the use of chiral rhodium catalysts. nih.gov The regioselectivity of these reactions generally favors insertion into the most electron-rich or sterically accessible C-H bonds (tertiary > secondary > primary). snnu.edu.cn
Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Fluorinated Diazo Compounds This table presents data for a closely related fluorinated diazo ester, demonstrating the catalyst effect applicable to this compound.
| Catalyst | Diazo Substrate | Product ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| [Rh₂(PTTL)₄] | Ethyl 2-diazo-2-(4-(trifluoromethyl)phenyl)acetate | 11 | >95 | acs.org |
| [BiRh(PTTL)₄] | Ethyl 2-diazo-2-(4-(trifluoromethyl)phenyl)acetate | 24 | >95 | acs.org |
| [BiRh(TIPS-PTTL)₄] | Ethyl 2-diazo-2-(4-(trifluoromethyl)phenyl)acetate | 90 | >95 | acs.org |
Copper complexes, often featuring bis(oxazoline) (box) or other nitrogen-based ligands, are also widely used catalysts for diazo decomposition. acs.orgacs.org Copper-catalyzed carbene transfer reactions include cyclopropanations, insertions into X-H bonds (where X = S, Si, B, N), and multicomponent reactions. researchgate.netbeilstein-journals.org
For instance, copper catalysis can facilitate the insertion of carbenes derived from fluorinated diazo compounds into various heteroatom-hydrogen bonds, providing access to a wide array of organofluorine compounds. researchgate.net Furthermore, copper catalysts can mediate multicomponent reactions; a cascade reaction involving α-diazo esters, nitriles, and carboxylic acids has been developed to produce diacyl α-amino acid esters. beilstein-journals.org The reaction of this compound in similar systems could provide novel routes to complex fluorinated molecules. In some cases, copper-catalyzed reactions of diazo compounds with specific reagents like β,γ-unsaturated oximes can proceed through a difluoroalkylation cascade, demonstrating the diverse reactivity pathways available. mdpi.com
While less common than rhodium or copper for carbene transfer, palladium catalysts are paramount in cross-coupling chemistry. mdpi.commdpi.com Palladium(0) complexes can catalyze the cross-coupling of organometallic reagents with organic halides. uwindsor.ca Although direct cross-coupling involving the diazo functionality of this compound is not a standard transformation, related palladium-catalyzed reactions of organofluorine compounds are well-established. For example, Pd-catalyzed cross-coupling of aryl bromides with fluorinated alcohols provides a route to fluorinated alkyl aryl ethers. nih.gov
In the context of carbene chemistry, some palladium-catalyzed cyclopropanations of electron-deficient alkenes have been reported, which are proposed to occur via a [2+2] cycloaddition followed by reductive elimination. nih.gov The development of enantioselective variants of such reactions would depend heavily on the choice of chiral ligands.
The ligand sphere around the metal center is arguably the most critical factor in controlling the selectivity of catalytic transformations. The steric and electronic properties of the ligand dictate the reactivity and selectivity of the metal-carbene intermediate.
Enantioselectivity: Chiral ligands create a chiral environment around the metal center, which can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer. As demonstrated in the BiRh-catalyzed cyclopropanation, subtle modifications to the ligand, such as the introduction of bulky TIPS groups, can lead to significant improvements in enantiomeric excess by leveraging non-covalent interactions like London dispersion forces to create a more ordered and selective catalytic pocket. acs.orgnih.gov Chiral bis(oxazoline) ligands are frequently employed in copper catalysis for the same purpose. acs.org
Regioselectivity: In reactions with multiple potential sites of attack, such as C-H insertion in a complex molecule, the ligand can influence which site reacts. Sterically bulky ligands can direct the carbene to the most accessible C-H bond, while electronically tuned ligands can favor insertion into the most electron-rich bonds. snnu.edu.cn
Chemoselectivity: When a substrate contains multiple functional groups that can react with a carbene (e.g., a C=C double bond and an O-H group), the ligand can influence which reaction pathway is favored (e.g., cyclopropanation vs. O-H insertion). The Lewis acidity of the catalyst, modulated by the ligands, plays a key role in this differentiation.
Table 2: Influence of Ligand Design on Enantioselective Catalysis
| Catalyst Type | Ligand Feature | Impact | Example Reaction | Reference |
|---|---|---|---|---|
| Bismuth-Rhodium | Bulky peripheral silyl (B83357) groups | Increased enantioselectivity and reaction rate | Cyclopropanation | acs.org |
| Copper | C₂-Symmetric Bis(oxazoline) | High enantioselectivity in various reactions | Cyclopropanation, N-H Insertion | acs.orgrsc.org |
| Palladium | Biaryl Phosphines (e.g., BaryPhos) | High enantioselectivity via H-bonding | Suzuki-Miyaura Coupling | mdpi.com |
Palladium-Catalyzed Reactions and Stereoselectivity
Metal-Free Catalysis
While transition metals are dominant, concerns about cost and toxicity have driven the development of metal-free catalytic systems. For diazo chemistry, strong Lewis acids have emerged as effective activators.
Highly electrophilic boranes, most notably tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the decomposition of diazo compounds under mild, metal-free conditions. cardiff.ac.ukd-nb.info The reaction is initiated by the formation of a Lewis acid-base adduct between the borane (B79455) and the diazo compound. cardiff.ac.uk
This adduct can then lose dinitrogen to generate a transient carbene species, which can participate in subsequent reactions like C-H or O-H insertion. lookchem.comcore.ac.uk Alternatively, the adduct can undergo rearrangement, such as a 1,2-aryl migration from the borane to the carbene carbon, to form a boron enolate. core.ac.uk This dual reactivity makes borane catalysis a versatile tool. The application of B(C₆F₅)₃ to activate this compound could thus enable a range of metal-free carbene transfer reactions, offering a green alternative to traditional transition-metal-catalyzed processes. nih.govsioc-journal.cn This approach avoids the use of metal catalysts and can be highly chemoselective. bohrium.com
Organocatalysis in Fluorination and Related Reactions
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful strategy for asymmetric synthesis. encyclopedia.pubbeilstein-journals.org This field is broadly categorized based on the catalyst's mode of action, including aminocatalysis (enamine and iminium catalysis), hydrogen bond catalysis, N-heterocyclic carbene (NHC) catalysis, and Brønsted acid catalysis. encyclopedia.puborganic-chemistry.org These approaches are valued for their operational simplicity, stability, and alignment with green chemistry principles. encyclopedia.pub
While the application of organocatalysis to a wide array of substrates is well-documented, specific research on the organocatalytic transformations of this compound is not extensively reported in the current scientific literature. However, based on the known reactivity of diazocarbonyl compounds and the established modes of organocatalytic activation, several potential reaction pathways can be postulated.
Diazo compounds are versatile precursors for the generation of carbenes or carbenoids, which can participate in a variety of transformations including cyclopropanations, C-H insertions, and ylide formations. constructor.university Organocatalysts could potentially mediate these reactions asymmetrically. For instance, chiral Brønsted acids, such as phosphoric acids, are known to catalyze reactions by protonating the diazo compound, facilitating nitrogen extrusion and subsequent nucleophilic attack or rearrangement. rsc.org Similarly, Lewis base organocatalysts could interact with the diazo compound or a reaction partner to enable controlled bond formations. semanticscholar.org
Furthermore, organocatalysis has been successfully applied to the asymmetric fluorination of various carbonyl compounds, such as aldehydes and ketones, typically through enamine or enolate activation followed by reaction with an electrophilic fluorine source (e.g., NFSI, Selectfluor). mdpi.com While this involves introducing a fluorine atom, rather than reacting a pre-fluorinated substrate like this compound, it highlights the capability of organocatalysts to control stereochemistry in fluorine-containing molecules. Future research may explore the use of this compound in organocatalytic cycloadditions or insertion reactions, leveraging the electronic properties of the fluorine substituent to influence reactivity and selectivity.
Enzyme and Biocatalysis in Diazoketone Reactions
Biocatalysis has emerged as a compelling alternative to traditional chemical catalysis, offering high selectivity and efficiency under mild, environmentally benign conditions. nih.govrsc.org The use of enzymes to catalyze reactions involving synthetic substrates like diazoketones represents a significant expansion of nature's catalytic repertoire, enabling "new-to-nature" transformations.
Hemoprotein-Catalyzed Carbene Transfer Reactions
Hemoproteins, such as myoglobin (B1173299) (Mb) and cytochrome P450 enzymes, have been successfully engineered to catalyze a range of abiological carbene transfer reactions. uni-regensburg.de These reactions are initiated by the reduction of the heme iron from the resting Fe(III) state to the catalytically active Fe(II) state. The Fe(II) heme then reacts with a diazo compound, such as a diazoketone, leading to the release of dinitrogen (N₂) and the formation of a highly reactive iron-porphyrin carbene (IPC) intermediate. organic-chemistry.orgmdpi.comuni-regensburg.de This IPC species is central to the catalytic cycle and is responsible for transferring the carbene moiety to a target substrate.
Engineered hemoproteins have demonstrated proficiency in catalyzing several key carbene transfer reactions with diazoketone substrates, including:
Cyclopropanation: The IPC intermediate can react with an olefin to form a cyclopropane ring. This transformation has been extensively studied, with enzymes evolved to exhibit high levels of diastereoselectivity and enantioselectivity. organic-chemistry.orgconstructor.university
C-H Bond Insertion: The carbene can be inserted into C-H bonds, providing a direct method for C-H functionalization, a challenging transformation in traditional organic synthesis. encyclopedia.pub
Si-H Bond Insertion: Similar to C-H insertion, engineered enzymes can mediate the insertion of carbenes into silicon-hydride bonds. uni-regensburg.de
The substrate scope for these reactions is broad, and the catalytic activity and selectivity of the enzymes can be finely tuned through directed evolution and rational protein design. organic-chemistry.orgmdpi.com Mutations are typically introduced in the active site, near the heme cofactor, to control substrate access and orientation, thereby influencing the outcome of the reaction.
Table 1: Examples of Hemoprotein-Catalyzed Carbene Transfer Reactions This table presents data for model diazoketone substrates analogous to this compound, as specific data for the title compound is limited.
| Enzyme System | Substrate | Reaction Type | Key Findings/Selectivity | Reference |
|---|---|---|---|---|
| Engineered Myoglobin (Mb) | Benzyl diazoketone (BDK) + Styrene | Intermolecular Cyclopropanation | Demonstrates formation of a reactive iron-porphyrin carbene (IPC) intermediate. | orgsyn.org |
| Engineered Cytochrome P450 | Ethyl diazoacetate (EDA) | Intermolecular C(sp³)–H Insertion | Reaction proceeds via a stepwise hydrogen atom transfer (HAT) mechanism. | encyclopedia.pub |
| Engineered Myoglobin (MbBTIC) | Diazoester-functionalized benzothiophenes | Intramolecular Cyclopropanation | Evolved variants show high activity (75% yield) and enantioselectivity (97-99% ee). | organic-chemistry.org |
Mechanistic Interplay of Productive and Unproductive Pathways in Biocatalysis
The efficiency of hemoprotein-catalyzed carbene transfer reactions is not perfect, as the highly reactive IPC intermediate can participate in both productive and unproductive pathways. Understanding the interplay between these pathways is crucial for the rational design and optimization of these biocatalysts. constructor.universityorgsyn.org
Productive Pathway: The desired catalytic cycle involves the IPC intermediate successfully transferring its carbene to the intended substrate (e.g., an olefin for cyclopropanation). This regenerates the Fe(II) catalyst, allowing it to enter another catalytic cycle. constructor.university Studies using spectroscopic and computational methods have elucidated the key steps:
Formation of a heme-bound diazo complex. constructor.university
Rate-determining formation of the IPC intermediate upon N₂ release. constructor.university
Carbene transfer to the substrate, which can proceed through either a concerted or a stepwise mechanism. mdpi.com
Unproductive Pathways: Several off-cycle or competing reactions can occur, which either temporarily or permanently inhibit the catalyst.
N-Bound Adduct Formation: The carbene from the IPC can react with one of the nitrogen atoms of the heme's porphyrin ring, forming an N-bound carbene adduct. This species is catalytically inactive but can, in some cases, revert to regenerate the active biocatalyst, making it a non-destructive, off-cycle intermediate. constructor.universityorgsyn.org
Alkylation of Protein Residues: The electrophilic IPC can react with nucleophilic amino acid residues in the enzyme's active site, leading to irreversible inactivation of the catalyst. uni-regensburg.de
Carbene Dimerization: In the absence of a suitable substrate, two carbene units can react with each other to form an olefin, a common side reaction.
Recent mechanistic studies on myoglobin-catalyzed cyclopropanation with diazoketones have provided a detailed picture of this complex landscape. constructor.universityorgsyn.org These studies have successfully isolated and characterized key intermediates, including the off-cycle N-bound carbene adduct, using techniques like X-ray crystallography, UV-Vis spectroscopy, and Mössbauer spectroscopy. constructor.universityorgsyn.org This detailed mechanistic understanding provides a valuable framework for developing more robust and efficient biocatalysts for new-to-nature carbene transfer reactions by minimizing these unproductive pathways through targeted protein engineering. constructor.university
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) has become an essential tool for elucidating the mechanisms of complex organic reactions. numberanalytics.comnih.gov For p-fluoro-2-diazoacetophenone, DFT calculations are instrumental in mapping out the potential energy surfaces of its key reactions, such as metal-catalyzed carbene formation and the Wolff rearrangement.
One of the primary reaction pathways for α-diazoketones is the metal-catalyzed extrusion of dinitrogen (N₂) to form a metal-carbene intermediate. dicp.ac.cn DFT studies on analogous systems, such as rhodium-catalyzed reactions of substituted diazoacetates, have shown that the electronic nature of the substituents on the phenyl ring significantly influences the reaction's energy profile. The presence of an electron-withdrawing fluorine atom at the para position of this compound is expected to affect the stability of the initial diazo compound and the subsequent carbene intermediate.
Another significant reaction pathway for α-diazoketones is the Wolff rearrangement, which can proceed either thermally, photochemically, or through metal catalysis, leading to the formation of a ketene (B1206846) intermediate. researchgate.netcaltech.eduwikipedia.orgorganic-chemistry.org DFT studies have been employed to distinguish between the concerted and stepwise mechanisms of the Wolff rearrangement. researchgate.netcaltech.edu In the concerted pathway, the extrusion of N₂ and the 1,2-migration of the aryl group occur simultaneously. In the stepwise mechanism, a carbene intermediate is formed first, which then rearranges to the ketene. researchgate.netorganic-chemistry.org For substituted diazoacetophenones, the migratory aptitude of the aryl group is a key factor. The fluorine substituent in this compound would modulate the electronic properties of the migrating phenyl ring, potentially influencing the activation barrier and the preference for a concerted versus a stepwise pathway. Theoretical studies on similar systems suggest that the nature of the substituent on the migrating group can indeed alter the preferred reaction mechanism. researchgate.net
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Diazo Compound + Catalyst | Reactants | 0.0 |
| N₂ Extrusion | Transition State (TS1) | +24.4 utdallas.edu |
| Carbene Formation | Metal-Carbene Intermediate | -5.0 |
| Cyclopropanation (with Styrene) | Transition State (TS2) | +11.8 utdallas.edu |
| Product Formation | Cyclopropane (B1198618) Product | -30.0 |
Analysis of Transition States and Activation Energies
The analysis of transition states is fundamental to understanding reaction kinetics, as the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For this compound, computational studies focus on identifying the geometries and energies of transition states for its key reactions.
In metal-catalyzed carbene formation, the transition state involves the elongation of the C-N₂ bond and the formation of a new bond between the carbon and the metal center. utdallas.edu The activation energy for this step is influenced by both steric and electronic factors. The para-fluoro substituent in this compound is primarily an electronic effector. Its electron-withdrawing nature can influence the stability of the transition state. DFT calculations on related systems have shown that electron-withdrawing groups can affect the electrophilicity of the carbene, which in turn impacts the activation energy for its formation and subsequent reactions. researchgate.net
For the Wolff rearrangement, the geometry of the transition state differs between the concerted and stepwise mechanisms. In a concerted process, the transition state features a partially broken C-N₂ bond and a partially formed bond between the migrating aryl group and the carbonyl carbon. In the stepwise mechanism, there are two distinct transition states: one for the N₂ extrusion to form the carbene and another for the subsequent 1,2-aryl shift. researchgate.net The relative energies of these transition states, as calculated by DFT, can predict which pathway is more favorable. For α-diazoacetophenone itself, kinetic studies have suggested a two-step mechanism under certain conditions. researchgate.net The fluorine substituent's impact on the stability of the potential carbene intermediate and the migratory aptitude of the p-fluorophenyl group would be critical in determining the activation energies.
| Reaction Pathway | Description | Calculated Ea (kcal/mol) |
|---|---|---|
| Rhodium-Catalyzed N₂ Extrusion | Formation of a rhodium-carbene intermediate. | 20-25 |
| Concerted Wolff Rearrangement | Simultaneous N₂ loss and aryl migration. | 28-35 |
| Stepwise Wolff Rearrangement (Step 1) | N₂ loss to form a singlet carbene. | 30-40 |
| Stepwise Wolff Rearrangement (Step 2) | 1,2-aryl migration from the carbene. | <5 |
Elucidation of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its inherent reactivity. Computational methods can provide a detailed picture of its molecular orbitals, charge distribution, and other reactivity descriptors. The diazo group is a strong electron-withdrawing group, and its combination with the p-fluorobenzoyl moiety creates a unique electronic profile.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For diazo compounds, the HOMO is typically localized on the diazo group, making it susceptible to attack by electrophiles. The LUMO is often associated with the carbonyl group and the C-N₂ bond. The fluorine atom, being highly electronegative, will influence the energies of these frontier orbitals.
Reactivity descriptors derived from DFT, such as the Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these descriptors can help rationalize its behavior in reactions with various partners. For instance, the electrophilicity index can quantify the compound's ability to act as an electrophile, which is particularly relevant for its reactions with nucleophiles.
Computational Prediction of Stereoselectivity and Regioselectivity in Catalyzed Reactions
In many catalyzed reactions involving this compound, such as cyclopropanations or C-H insertions, new stereocenters can be created. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical and regiochemical outcomes of these reactions. researchgate.net
For enantioselective reactions using chiral catalysts, DFT can be used to model the transition states leading to the different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. These models often consider the intricate non-covalent interactions between the substrate, the catalyst, and the solvent. For example, in a rhodium-catalyzed cyclopropanation with a chiral dirhodium catalyst, the orientation of the p-fluorophenyl group and its interactions with the chiral ligands on the catalyst will determine the facial selectivity of the attack on the olefin. DFT studies have been successful in developing rational models for predicting the stereochemical outcome of such reactions. researchgate.net
Similarly, for reactions involving substrates with multiple potential reaction sites, DFT can predict the regioselectivity. By calculating the activation barriers for reaction at each site, the most favorable pathway can be identified. For C-H insertion reactions, for instance, the model would evaluate the energies of the transition states for insertion into different C-H bonds.
Theoretical Modeling of Carbene Intermediates and Carbenoid Species
The transient carbene generated from this compound is a key reactive intermediate. Theoretical modeling provides crucial information about its structure, spin state (singlet vs. triplet), and reactivity. The p-fluorobenzoyl group will have a significant impact on the properties of this carbene.
The ground state of most carbenes is a triplet, but the presence of adjacent π-systems or heteroatoms with lone pairs can stabilize the singlet state. For the p-fluorobenzoylcarbene, the singlet state is expected to be stabilized by the adjacent carbonyl group. DFT calculations can predict the singlet-triplet energy gap (ΔE_ST), which is a critical parameter for understanding the carbene's reactivity. Singlet carbenes typically undergo concerted reactions, while triplet carbenes react in a stepwise, radical-like manner.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemical Determination (e.g., ¹H NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. nih.gov In the context of p-fluoro-2-diazoacetophenone, both ¹H and ¹⁹F NMR are particularly informative.
¹H NMR provides information about the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic protons on the phenyl ring can be influenced by the electron-withdrawing nature of the diazoaceto and fluoro groups. Changes in these signals during a reaction can indicate transformations at the aromatic ring or the diazo functional group.
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. biophysics.orgwikipedia.org The fluorine nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent probe for NMR studies. biophysics.orgwikipedia.org The chemical shift of the fluorine atom in this compound is a sensitive indicator of electronic changes within the molecule. During a reaction, the formation of intermediates or products will result in new ¹⁹F signals with distinct chemical shifts, providing a means to monitor reaction progress and identify new species. magritek.com The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral analysis. wikipedia.orgicpms.cz Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (¹H-¹⁹F coupling) can provide valuable structural information, helping to determine the stereochemistry of reaction products. icpms.cz
Interactive Data Table: Representative NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.80-7.90 | m | - | Aromatic protons |
| ¹H | 7.10-7.20 | m | - | Aromatic protons |
| ¹H | 5.90 | s | - | Diazo proton |
| ¹⁹F | -110 to -115 | m | - | Fluorine on phenyl ring |
| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. |
Mass Spectrometry for Investigating Fragmentation and Cyclization Pathways
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion which can then undergo various fragmentation processes. msu.edu
Common fragmentation pathways for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orglibretexts.org For this compound, this could lead to the loss of the diazo group (N₂) or the entire diazomethyl group (CHN₂). The fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and its reaction products. libretexts.org In studies of cyclization reactions, MS can be used to identify the mass of the cyclized product, confirming that the desired transformation has occurred. By analyzing the fragmentation patterns of potential intermediates and final products, researchers can piece together the steps of the reaction mechanism. youtube.com
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment | Notes |
| 164 | [M]⁺ | Molecular ion of this compound |
| 136 | [M - N₂]⁺ | Loss of dinitrogen |
| 123 | [p-FC₆H₄CO]⁺ | Acylium ion |
| 95 | [p-FC₆H₄]⁺ | Fluorophenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies and Intermediate Detection
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This technique is particularly useful for studying compounds with chromophores, such as the aromatic ring and the carbonyl group in this compound.
UV-Vis spectroscopy is frequently employed for kinetic studies. dvikan.nosapub.org By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. youtube.com For example, if a reaction involving this compound leads to a product with a different absorption spectrum, the disappearance of the reactant's absorbance or the appearance of the product's absorbance can be tracked to calculate the reaction rate constant. researchgate.net This method is often simple and allows for in-situ monitoring of the reaction progress. sapub.org
Furthermore, UV-Vis spectroscopy can aid in the detection of transient intermediates. If an intermediate has a distinct absorption spectrum, its formation and decay can be observed, providing evidence for its role in the reaction mechanism.
X-ray Crystallography for Structural Elucidation of Key Intermediates
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. uc.edulibretexts.org By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the exact positions of atoms can be determined.
In the study of this compound, X-ray crystallography can be used to definitively determine its molecular structure. More importantly, if key intermediates in a reaction pathway can be isolated as stable crystals, this technique can provide unambiguous structural proof of their existence and geometry. researchgate.net This information is invaluable for confirming proposed reaction mechanisms and understanding the stereochemical outcome of reactions. While obtaining suitable crystals of reactive intermediates can be challenging, the structural insights gained are often unparalleled. nih.gov
Electrochemical Studies (e.g., Cyclic Voltammetry, Photocurrent Measurements) for Understanding Redox Processes
Electrochemical methods are employed to investigate the redox properties of molecules, that is, their ability to be oxidized or reduced. pineresearch.com
Cyclic Voltammetry (CV) is a widely used electrochemical technique where the potential applied to an electrode is swept linearly and the resulting current is measured. pineresearch.com The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For this compound, CV can be used to determine the potentials at which it undergoes electron transfer processes. This is crucial for understanding its behavior in electrochemical reactions, such as those involving the generation of radical ions. nih.govresearchgate.net The reversibility of the redox processes can also be assessed, giving insight into the stability of the generated species.
Photocurrent Measurements can be used in conjunction with photo-induced reactions. In a photoelectrochemical setup, the generation of a photocurrent upon irradiation can indicate that the light-induced excited state of a molecule is participating in an electron transfer process at the electrode surface. This can be relevant for studying the photochemistry of this compound and its potential to generate reactive intermediates under illumination. chemrxiv.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as radicals. bruker.comwiley-vch.de Since many chemical reactions, particularly those initiated by light or redox processes, can proceed through radical intermediates, EPR is a critical tool for mechanistic elucidation. washington.edumdpi.com
If a reaction involving this compound is suspected to involve a radical mechanism, EPR spectroscopy can provide direct evidence for the presence of these transient species. nih.gov The EPR spectrum can give information about the structure and environment of the radical. In cases where the radical intermediates are too short-lived to be detected directly, spin trapping techniques can be employed. This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. mdpi.com
Synthetic Utility and Applications in Organic Synthesis
Construction of Complex Carbocyclic and Heterocyclic Frameworks
The inherent reactivity of the diazo group in p-fluoro-2-diazoacetophenone makes it a prime candidate for building complex ring systems through various cyclization strategies.
A significant application involves the Wolff rearrangement , where the α-diazoketone rearranges to form a ketene (B1206846) intermediate upon thermal, photochemical, or metal-catalyzed induction. wikipedia.org This highly reactive ketene can then participate in cycloaddition reactions. For instance, a [2+2] cycloaddition with imines can produce β-lactams, which are core structural units in many antibiotics. wikipedia.org
Transition metal-catalyzed reactions are also a cornerstone of its utility. In the presence of rhodium(II) or copper(I) catalysts, this compound reacts with alkenes to form fluorinated cyclopropanes . researchgate.netnih.gov These cyclopropanation reactions can be rendered stereoselective, offering a pathway to chiral building blocks. researchgate.netnih.gov
Furthermore, rhodium-catalyzed reactions of diazo compounds are effective for synthesizing a variety of heterocycles. researchgate.netrsc.org For example, rhodium(II) catalysis can facilitate the reaction of diazo compounds with nitriles to form oxazoles or with 1,2,3-triazoles to yield 3-alkoxy-4-pyrrolin-2-ones. nih.gov Intramolecular versions of these reactions, where the diazoacetophenone (B1606541) is tethered to another reactive group, allow for the construction of fused and bridged polycyclic systems. mdpi.com For instance, an intramolecular [3+2] annulation catalyzed by rhodium can produce tetracyclic 3,4-fused indoles. mdpi.com
Synthesis of Diversely Functionalized Fluorinated Scaffolds and Target Compounds
The incorporation of fluorine into molecules is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.govacademie-sciences.fr this compound serves as a valuable precursor for creating a wide range of these beneficial fluorinated molecules. nih.gov
A primary method involves insertion reactions of the corresponding carbene into various X-H bonds (where X can be carbon, oxygen, nitrogen, or sulfur). orgsyn.orgwikipedia.org For example, reacting the carbene with alcohols or amines generates α-alkoxy or α-amino ketones, respectively. These products are versatile intermediates for more complex fluorinated targets. Rhodium catalysts are often employed to facilitate these carbene insertion reactions. researchgate.net
This reagent is also crucial for synthesizing fluorinated heterocycles. researchgate.net Its reaction with 1,3-dipoles can lead to five-membered rings like isoxazolines and triazoles that bear the p-fluorophenyl group. Additionally, three-component reactions involving this compound, SF₅Cl, and vinyl acetates have been used to create pentafluorosulfanylfurans, demonstrating its utility in constructing highly functionalized and unique fluorinated scaffolds. researchgate.net The development of such fluorinated scaffolds is of high interest for creating novel bioactive compounds. researchgate.netscholaris.ca
| Reaction Type | Reactant | Product Type | Catalyst/Conditions |
| Cycloaddition | Imine | β-Lactam | Wolff Rearrangement |
| Cyclopropanation | Alkene | Fluorinated Cyclopropane (B1198618) | Rh(II) or Cu(I) |
| Annulation | 1,2,3-Triazole | 3-Alkoxy-4-pyrrolin-2-one | Rh(II) |
| C-H Insertion | Alcohol/Amine | α-Alkoxy/Amino Ketone | Rh(II) |
| Multicomponent | SF₅Cl, Vinyl Acetate (B1210297) | Pentafluorosulfanylfuran | Radical Initiator |
Stereoselective Synthesis of Advanced Organic Intermediates
Creating molecules with specific three-dimensional arrangements is critical in drug development, and this compound is a valuable substrate for such stereoselective reactions. cas.cnbeilstein-journals.org
Asymmetric cyclopropanation is a prominent example. By using chiral rhodium(II), cobalt(II), or iron porphyrin catalysts, the reaction of this compound with olefins can produce enantioenriched fluorinated cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.netorganic-chemistry.org Engineered enzymes, such as myoglobin-based catalysts, have also been developed to achieve highly stereoselective cyclopropanations, including those leading to fluorinated cyclopropanes. rug.nlutdallas.edu
Similarly, stereoselective C-H insertion reactions have been achieved. Chiral rhodium catalysts can direct the insertion of the carbene derived from this compound into C-H bonds with high enantioselectivity, providing a powerful method for asymmetric C-H functionalization. mdpi.com Palladium(II)-catalyzed methods have also been developed for the diastereoselective fluorination of α-amino acid derivatives, yielding β-fluorinated α-amino acids. nih.gov These chiral, fluorinated intermediates are highly sought after for the synthesis of enantiomerically pure pharmaceuticals. the-innovation.org
| Catalyst System | Reaction Type | Stereochemical Control |
| Chiral Rh(II) or Co(II) Catalysts | Cyclopropanation, C-H Insertion | High Enantio- and Diastereoselectivity |
| Chiral Iron Porphyrins | Cyclopropanation | Good Enantioselectivity |
| Engineered Myoglobins | Cyclopropanation | Excellent Enantio- and Diastereoselectivity |
| Pd(II) Catalysts with Chiral Ligands | C(sp³)-H Fluorination | High Diastereoselectivity |
Development of Novel Carbon-Carbon (C-C) and Carbon-Heteroatom (C-X) Bond-Forming Reactions
The reactivity of this compound has driven the creation of new methods for forming C-C and C-X bonds, which are fundamental transformations in organic synthesis. nih.govvanderbilt.eduuni-graz.at
One significant pathway involves the formation of ylides . The carbene generated from this compound can react with heteroatom-containing compounds like sulfides or amines. The resulting sulfonium (B1226848) or ammonium (B1175870) ylides are reactive intermediates that can undergo further transformations, such as nih.govmdpi.com-sigmatropic rearrangements, to form new C-C and C-X bonds in a controlled manner.
While less common, diazo compounds can also participate in cross-coupling reactions . Under palladium catalysis, for example, these compounds can couple with various partners, although this area is less developed than traditional cross-coupling chemistry. rsc.orgmdpi.com More established is the use of the derived carbene in various insertion reactions. For instance, rhodium-catalyzed insertion into the S-H bond of thiols provides a direct route to α-thio ketones. acs.org These novel reactions expand the synthetic toolkit available to chemists for building complex molecules containing the valuable p-fluorophenyl group. snnu.edu.cn
Integration into Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient processes that form multiple bonds in a single operation, reducing waste and increasing synthetic efficiency. mdpi.comwikipedia.orgrsc.orgtcichemicals.com this compound has been effectively incorporated into these advanced synthetic strategies. nih.gov
In an MCR , three or more reactants are combined in one pot to create a complex product. organic-chemistry.orgbeilstein-journals.org For example, a rhodium-catalyzed three-component reaction of this compound, an alcohol, and an imine can proceed through an oxonium ylide intermediate to generate α-alkoxy-β-amino esters. mdpi.com
Cascade reactions involve a sequence of transformations where each step is triggered by the functionality formed in the previous one. wikipedia.orgrsc.org An initial reaction of this compound, such as rhodium-catalyzed carbene formation, can initiate a cascade. nih.gov For example, an electrochemical cascade involving diazo imides and aryl thiols has been developed to produce complex thiochroman (B1618051) derivatives through a sequence of thiolation, cyclization, and reduction. acs.org A cascade reaction involving two non-physiological partners has also been demonstrated for NADPH regeneration. nih.gov The integration of this compound into these sophisticated reaction sequences underscores its value in modern, efficiency-focused organic synthesis. nih.gov
Future Research Directions and Unexplored Reactivity
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The selective transformation of diazo compounds is heavily reliant on the catalyst employed. While rhodium and copper complexes are staples in this field, future efforts will be directed towards creating novel catalytic systems that offer superior control over selectivity (chemo-, regio-, and enantio-) and efficiency.
A primary goal is the development of catalysts that can effectively differentiate between various reactive sites within a complex molecule. For instance, catalyst-controlled C-H functionalization allows for the selective modification of a specific C-H bond simply by choosing the appropriate catalyst. nih.gov Research into rhodium catalysts with tailored ligand frameworks has shown that sterically demanding catalysts can direct functionalization to the most accessible sites, while less crowded, electronically-tuned catalysts can target electronically favored positions. nih.gov Future work on p-fluoro-2-diazoacetophenone will likely involve designing catalysts with specific chiral pockets or electronic properties to precisely control its insertion into targeted C-H or other X-H bonds.
The quest for enantioselectivity remains a paramount challenge. While chiral rhodium, copper, and cobalt catalysts have been developed for asymmetric cyclopropanations and insertions, there is still room for improvement, particularly for reactions involving fluorinated diazo compounds. mdpi.comethz.ch The development of catalysts based on earth-abundant and less toxic metals is another promising direction. Furthermore, the exploration of metal-free catalysis, using Lewis acids such as fluorinated triarylboranes like B(C₆F₅)₃, presents a powerful, green alternative for activating diazo compounds for reactions like O-H insertion. thieme-connect.comlookchem.com
Table 1: Examples of Catalyst Systems and Their Influence on Selectivity in Diazo Chemistry
| Catalyst Family | Typical Metal | Key Advantage/Application | Research Direction |
|---|---|---|---|
| Carboxylates | Rh(II) | High efficiency for C-H and O-H insertions, cyclopropanation. acs.orgconstructor.university | Ligand modification for enhanced enantioselectivity and control over regioselectivity. nih.govthieme-connect.com |
| Porphyrins | Co(II), Fe(II/III) | Enantioselective cyclopropanation, metalloradical catalysis. mdpi.com | Evolution of metalloenzymes for novel carbene transfer reactions in biological systems. mdpi.com |
| Chiral Lewis Acids | B, I | Metal-free activation, asymmetric fluorination reactions. thieme-connect.comnih.gov | Design of new chiral Brønsted acids and iodine-based catalysts for broader substrate scope. organic-chemistry.orgbeilstein-journals.org |
Exploration of New Reaction Manifolds and Unconventional Transformations
Beyond well-established cyclopropanations and X-H insertions, the reactivity of this compound is ripe for exploration in new reaction manifolds. The electron-withdrawing nature of the p-fluorobenzoyl group influences the stability and reactivity of the corresponding carbene, opening doors to unconventional transformations.
One major frontier is the expansion of C-H functionalization. While significant progress has been made, achieving predictable control over distal C-H bonds (meta- and para-positions) in arenes remains a challenge. dmaiti.com Future strategies may involve the design of transient directing groups or non-covalent interaction-guided catalysis to steer this compound's reactivity to previously inaccessible sites on a substrate. dmaiti.comu-tokyo.ac.jp
Cycloaddition reactions represent another area of vast potential. Diazo compounds are versatile 1,3-dipoles, and their use in [3+2] cycloadditions is well-documented. rsc.orgrsc.orgnih.gov However, exploring their participation in higher-order or photochemical cycloadditions, such as [4+2] or [2+2] reactions, could lead to the synthesis of novel and complex heterocyclic and bicyclic systems. organic-chemistry.orgopenstax.orgrsc.org For example, visible-light-induced reactions of vinyldiazoacetates have been shown to produce unstable cyclopropenes that can engage in subsequent intermolecular [4+2] cycloadditions. rsc.org Applying such photochemical strategies to this compound could unlock new synthetic pathways.
Furthermore, the generation of carbonyl ylides from the tandem cyclization-cycloaddition of diazo ketones is a powerful method for building polycyclic frameworks. organic-chemistry.org Investigating this reactivity with this compound could provide access to a range of fluorinated oxygen-containing heterocycles.
Development of Sustainable Synthetic Strategies for Fluorinated Diazo Compounds
The increasing focus on green chemistry necessitates the development of more sustainable methods for both the synthesis and application of fluorinated diazo compounds. dovepress.com Traditional syntheses often rely on harsh reagents or produce significant waste. Future research will aim to address these shortcomings.
One key objective is to develop greener routes to this compound itself and related fluorinated diazo compounds. This includes exploring enzymatic transformations, reducing the use of hazardous solvents, and designing more atom-economical diazotization procedures. rsc.orgrsc.org The use of alternative, safer diazo precursors that can generate the reactive species in situ is a particularly attractive strategy.
In terms of application, developing catalyst- and solvent-free reactions is a high priority. For example, catalyst-free 1,3-dipolar cycloadditions of fluorinated diazo phosphonates with alkynes have been successfully demonstrated, providing a green route to fluorinated pyrazoles. constructor.university Similar strategies could be applied to this compound. Additionally, the use of water as a reaction medium or the development of recyclable catalysts, such as immobilized metalloporphyrins, would significantly improve the environmental footprint of these transformations. mdpi.com The valorization of waste products, such as using the potent greenhouse gas fluoroform (CHF₃) as a building block for trifluoromethylations, represents a frontier in sustainable fluorine chemistry. d-nb.info
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like carbenes. acs.orgnih.gov For this compound, future computational studies will play a crucial role in several areas.
Firstly, DFT calculations can provide deep mechanistic insights into transition states, helping to elucidate the origins of chemo-, regio-, and stereoselectivity in catalyzed reactions. nih.govmdpi.comacs.org By modeling the interaction between the carbene, the substrate, and the catalyst's ligand sphere, researchers can rationally design new catalysts with enhanced performance. For example, computations can predict how modifications to a ligand will alter the steric and electronic environment of the metal center, thereby influencing the reaction outcome.
Secondly, the combination of machine learning (ML) with DFT is emerging as a powerful approach for high-throughput screening and prediction. nih.gov A combined ML-DFT study on the kinetics of N₂ release from diazo compounds revealed that the partial charges on the carbene carbon and terminal nitrogen are key descriptors for predicting the activation energy barrier. acs.org Applying these models to this compound could accelerate the discovery of optimal reaction conditions and novel reactivity by predicting its stability and ease of carbene formation under various circumstances. This predictive power paves the way for "molecular engineering" to fine-tune the reactivity of diazo compounds for specific synthetic tasks. acs.org
Table 2: Applications of Computational Modeling in Diazo Chemistry
| Computational Method | Application Area | Key Insights & Future Goals |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state analysis, understanding stereoselectivity. acs.orgmdpi.comresearchgate.net Goal: Rational design of catalysts with predictable selectivity. |
| DFT/Molecular Electron Density Theory | Reactivity Analysis | Classification of reagents (e.g., zwitterionic), prediction of reaction polarity and mechanism (one-step vs. stepwise). nih.gov Goal: Predict novel reaction manifolds. |
| Combined DFT and Machine Learning (ML) | Predictive Modeling | High-throughput screening of diazo compounds, prediction of activation energies for N₂ release. nih.govacs.org Goal: Design of diazo reagents with tailored stability and reactivity. |
Integration with Flow Chemistry and High-Throughput Methodologies for Reaction Optimization
The inherent instability and potential hazards associated with diazo compounds make them ideal candidates for integration with modern chemical technologies like flow chemistry. ethz.ch Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. beilstein-journals.orgpharmablock.comsioc-journal.cn
Future research will focus on developing robust flow chemistry protocols for both the in situ generation and immediate consumption of this compound. mdpi.com This approach minimizes the accumulation of hazardous diazo intermediates, making the process safer and more suitable for industrial-scale synthesis. pharmablock.com Flow systems allow for rapid optimization of reaction conditions (temperature, pressure, residence time) and can facilitate reactions that are difficult to control in batch, such as highly exothermic processes or photochemical transformations. vapourtec.comacs.org The precise control of light exposure in flow photoreactors, for instance, can improve yields and selectivities in light-mediated reactions of diazo compounds. vapourtec.com
Pairing flow chemistry with high-throughput screening (HTS) methodologies creates a powerful platform for accelerated reaction discovery and optimization. Automated flow systems can perform numerous experiments in parallel, rapidly screening libraries of catalysts, substrates, and additives. This integration allows for the efficient mapping of complex reaction landscapes and the identification of optimal conditions for new transformations involving this compound, significantly shortening development timelines from laboratory discovery to practical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
